molecular formula C10H19NO2 B1275803 Ethyl (1-aminocyclohexyl)acetate CAS No. 696645-77-9

Ethyl (1-aminocyclohexyl)acetate

Cat. No.: B1275803
CAS No.: 696645-77-9
M. Wt: 185.26 g/mol
InChI Key: BSOAERDQHDFUHE-UHFFFAOYSA-N
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Description

Ethyl (1-aminocyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-aminocyclohexyl)acetate typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-aminocyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl (1-aminocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (1-aminocyclohexyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl (1-cyclohexyl-3-pyrrolidinyl) (diphenyl)acetate
  • Ethyl (2-chlorophenyl) (phenoxy)acetate
  • Ethyl 1-aminocyclopropanecarboxylate

Comparison: Ethyl (1-aminocyclohexyl)acetate is unique due to its specific structural features, such as the presence of both an amino group and an ester functional group on a cyclohexane ring

Properties

IUPAC Name

ethyl 2-(1-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOAERDQHDFUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400791
Record name ethyl (1-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696645-77-9
Record name ethyl (1-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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